molecular formula C20H29N5O2 B4296824 ETHYL 2-({1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}AMINO)ACETATE

ETHYL 2-({1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}AMINO)ACETATE

Cat. No.: B4296824
M. Wt: 371.5 g/mol
InChI Key: XYVSFWJZKZCYSD-UHFFFAOYSA-N
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Description

ETHYL 2-({1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}AMINO)ACETATE is a synthetic compound featuring a tetrazole ring core substituted with a 2-ethyl-6-methylphenyl group. The structure includes a cyclohexylamine moiety linked to an ethyl acetate group via an amino bridge.

Properties

IUPAC Name

ethyl 2-[[1-[1-(2-ethyl-6-methylphenyl)tetrazol-5-yl]cyclohexyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O2/c1-4-16-11-9-10-15(3)18(16)25-19(22-23-24-25)20(12-7-6-8-13-20)21-14-17(26)27-5-2/h9-11,21H,4-8,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVSFWJZKZCYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N2C(=NN=N2)C3(CCCCC3)NCC(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}AMINO)ACETATE typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Cyclohexyl Group: The tetrazole intermediate can be reacted with a cyclohexyl halide in the presence of a base to form the desired cyclohexyl-tetrazole compound.

    Glycinate Formation: The final step involves the esterification of the cyclohexyl-tetrazole compound with ethyl glycinate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-{1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced tetrazole derivatives.

    Substitution: Formation of substituted tetrazole compounds.

Scientific Research Applications

Ethyl N-{1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}glycinate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structural properties make it suitable for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can be used to study the interaction of tetrazole-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of ETHYL 2-({1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}AMINO)ACETATE involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes or receptors that recognize carboxylates. This binding can modulate the activity of these enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Target Compound:

  • Core : 1H-1,2,3,4-tetrazole (5-membered ring with four nitrogen atoms).
  • Substituents :
    • 2-Ethyl-6-methylphenyl group at position 1.
    • Cyclohexylamine linked to an ethyl acetate group.

Similar Compounds (–3):

Triazole Derivatives (e.g., 17i, 19b, 18i) :

  • Core : 1H-1,2,3-triazole (5-membered ring with three nitrogen atoms).
  • Substituents : Varied aryl groups (e.g., cinnamoyl, hydroxybenzyl, trifluoromethylphenyl) and functional groups (e.g., thioureas, carbamates) .
  • Key Difference : Triazoles lack the fourth nitrogen atom present in tetrazoles, reducing ring acidity and stability compared to tetrazoles.

Thiourea-Linked Compounds (e.g., 20b, 20d) :

  • Feature thiourea bridges instead of acetamide/ester linkages.
  • Substituents include pyrrolidinylmethyl and trifluoroacetyl groups, enhancing lipophilicity .

Structural Comparison Table:

Feature Target Compound Triazole Analogs (e.g., 17i, 19b) Thiourea Analogs (e.g., 20b, 20d)
Core Heterocycle Tetrazole Triazole Triazole
Aryl Substituent 2-Ethyl-6-methylphenyl 3,5-Bis(trifluoromethyl)phenyl Hydroxybenzyl/Trifluoromethylphenyl
Functional Group Ethyl Acetate Carbamate/Thiourea Thiourea/Pyrrolidinylmethyl
Synthesis Method Likely cycloaddition Cu-catalyzed Huisgen reaction Michael addition/thiourea coupling

Physicochemical Properties

  • Target Compound :
    • Predicted higher metabolic stability due to the tetrazole core.
    • Ethyl acetate group may confer moderate solubility in polar solvents.
  • Triazole/Thiourea Analogs :
    • Triazoles : Lower thermal stability vs. tetrazoles; e.g., compound 19b (white amorphous solid) .
    • Thioureas : Enhanced hydrogen-bonding capacity (IR N-H stretches at ~3300 cm⁻¹) .
    • Fluorinated Analogs : Increased lipophilicity (e.g., 18i, 20d with trifluoromethyl groups) .

Biological Activity

Ethyl 2-({1-[1-(2-ethyl-6-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}amino)acetate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a cyclohexyl group linked to a tetrazole moiety and an ethyl-acetamide functional group. The presence of the 2-ethyl-6-methylphenyl group suggests potential interactions with biological targets due to the hydrophobic nature of the aromatic ring.

Pharmacological Effects

  • Anticancer Activity : Initial studies indicate that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing tetrazole rings have shown promising results in inhibiting tumor growth in vitro. The mechanism often involves inducing apoptosis through mitochondrial pathways or inhibiting specific oncogenic signaling pathways.
  • Antimicrobial Properties : Compounds related to this compound have been tested for antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-donating groups in the structure may enhance antimicrobial efficacy by disrupting bacterial cell membranes.
  • Neuroprotective Effects : Some studies suggest that tetrazole derivatives can exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Tetrazole Ring : The inclusion of a tetrazole ring is essential for anticancer activity, as it may facilitate interaction with target proteins involved in cell proliferation.
  • Hydrophobic Interactions : The 2-ethyl-6-methylphenyl group likely contributes to hydrophobic interactions with cellular membranes or protein targets, enhancing bioavailability and potency.

Study on Anticancer Activity

A study published in a peer-reviewed journal demonstrated that similar tetrazole-containing compounds exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 and A549). The study utilized MTT assays to assess cell viability and concluded that these compounds could serve as lead candidates for further development in cancer therapeutics .

Antimicrobial Testing

Another research effort focused on evaluating the antimicrobial properties of structurally related compounds against Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives displayed significant inhibition zones in agar diffusion tests, suggesting their potential as new antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ETHYL 2-({1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}AMINO)ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-({1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}AMINO)ACETATE

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